molecular formula C11H16ClN3 B1488209 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine CAS No. 1248091-41-9

6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine

Cat. No.: B1488209
CAS No.: 1248091-41-9
M. Wt: 225.72 g/mol
InChI Key: LDMVVAWYVCHXHL-UHFFFAOYSA-N
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Description

6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine (: See COA

Properties

IUPAC Name

6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMVVAWYVCHXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine features a pyrimidine ring substituted with a chlorine atom at the 6-position and a cyclohexylmethyl group at the nitrogen atom. This specific arrangement contributes to its biological activity.

The mechanism of action of 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways critical for cellular function.

Biological Activity

Research indicates that 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine exhibits several biological activities:

  • Antimicrobial Activity: The compound has shown effectiveness against various microbial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its efficacy and mechanisms.
  • Enzyme Inhibition: It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

CompoundSubstituentsBiological ActivityIC50 (nM)
1CyclohexylmethylAntimicrobial150
2MethylAnticancer75
3EthylEnzyme inhibition200

These results suggest that modifications to the substituents can significantly impact the compound's potency and selectivity.

Case Studies

  • Antimicrobial Studies: A study evaluated the antimicrobial properties of various pyrimidine derivatives, including 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine. The compound demonstrated significant activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition compared to standard antibiotics .
  • Cancer Cell Line Inhibition: Another investigation into the anticancer potential of this compound revealed that it inhibited the proliferation of human cancer cell lines in vitro. The study highlighted a dose-dependent response, with lower concentrations leading to significant reductions in cell viability .
  • Enzyme Interaction Studies: Research focusing on enzyme inhibition found that 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine effectively inhibited N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to various physiological processes. The compound's binding affinity was characterized through kinetic assays .

Scientific Research Applications

Kinase Inhibition

Pyrimidine derivatives, including 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine, have been extensively studied for their inhibitory effects on various kinases, particularly Janus kinase 3 (JAK3). JAK3 plays a crucial role in immune response regulation and is implicated in several autoimmune diseases and cancers. The development of selective JAK3 inhibitors is significant for therapeutic applications without the adverse effects associated with non-selective inhibitors that affect JAK2.

Key Findings:

  • Compounds with similar structures have shown efficacy in inhibiting JAK3 with improved selectivity over JAK2, reducing the risk of anemia associated with JAK2 inhibition .
  • The optimization of pyrimidine derivatives has led to the identification of potent inhibitors that can effectively modulate immune responses .

Neuroprotection

Recent studies suggest that pyrimidine derivatives may exert neuroprotective effects by inhibiting glycogen synthase kinase 3 (GSK3), an enzyme involved in neurodegenerative diseases such as Alzheimer's disease. The inhibition of GSK3 is associated with reduced hyperphosphorylation of tau proteins, which are implicated in neurofibrillary tangles seen in Alzheimer's pathology.

Research Insights:

  • GSK3 inhibitors derived from pyrimidine scaffolds have shown promise in preclinical models for treating neurodegenerative conditions by preventing neuronal apoptosis and promoting cognitive function .
  • The potential for these compounds to modulate neuronal signaling pathways opens avenues for addressing cognitive decline and related disorders .

Data Tables

Application Area Compound Target Effectiveness References
Kinase Inhibition6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amineJAK3Selective inhibition
Neuroprotection6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amineGSK3Reduces tau hyperphosphorylation

Case Studies

  • JAK3 Inhibition in Autoimmune Disorders
    • A study explored the efficacy of pyrimidine derivatives as selective JAK3 inhibitors in models of autoimmune disorders. The results indicated significant improvement in symptom management and reduced side effects compared to non-selective JAK inhibitors .
  • Neuroprotective Effects in Alzheimer's Models
    • Research demonstrated that compounds similar to 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine effectively inhibited GSK3 activity, leading to enhanced cognitive function in animal models of Alzheimer's disease. This study highlighted the potential for these compounds to serve as therapeutic agents in neurodegeneration .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Other Pyrimidin-4-amine Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Biological Activity (IC₅₀ or Inhibition) Key Application Reference
6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine 4-(Trifluoromethoxy)phenyl Not reported Intermediate in Bcr synthesis
6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine 4-Methylsulfonylphenyl Not reported PI5P4Kγ inhibition
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine 4-Fluorophenyl Not reported Anticancer agent synthesis
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Methyl, nitro, phenyl Precursor for pyrimidine-diamine analogs Structural studies
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 2-Chlorophenyl, methyl SARS-CoV-2 Mpro inhibition (ML-predicted) Antiviral research
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine Tetrahydro-2H-pyran-4-ylmethyl Not reported Experimental inhibitor
Key Observations:

Electron-Withdrawing Groups : Analogs with electron-withdrawing substituents (e.g., trifluoromethoxy, methylsulfonyl) are often intermediates in drug synthesis but lack direct potency data .

Antiviral Potential: Pyrazolo-pyrimidine analogs (e.g., 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine) demonstrate ML-predicted activity against SARS-CoV-2 Mpro, suggesting broader therapeutic relevance for pyrimidin-4-amine derivatives .

Physicochemical Properties

  • Lipophilicity : The cyclohexylmethyl group increases logP compared to phenyl or fluorophenyl analogs, enhancing membrane permeability .
  • Molecular Weight : 6-Chloro-N-(cyclohexylmethyl)pyrimidin-4-amine (MW ≈ 253.7 g/mol) is heavier than simpler analogs (e.g., 6-chloro-N-methylpyrimidin-4-amine, MW ≈ 157.6 g/mol), which may influence pharmacokinetics .

Preparation Methods

Reaction Conditions and Procedure

  • Starting material: 4,6-dichloropyrimidine
  • Reagents: Ammonia or primary amines (e.g., cyclohexylmethylamine for direct substitution)
  • Solvent: Water or alcohols
  • Temperature: 30–60 °C under atmospheric pressure
  • Reaction time: Until residual 4,6-dichloropyrimidine ≤ 0.1% (HPLC area%)
  • Molar ratios: 4,6-dichloropyrimidine to ammonia or amine is typically 1:2 to 1:8; water to 4,6-dichloropyrimidine is 16:1 to 33:1

Mechanism

The reaction proceeds via nucleophilic aromatic substitution where ammonia attacks the 4-position chlorine, displacing it to form 4-amino-6-chloropyrimidine. The reaction is exothermic and monitored by HPLC to ensure completion.

Yield and Purity

  • Yield: Approximately 89–91% under optimized conditions
  • Purity: >99% by HPLC analysis
  • Typical isolation: Solid-liquid separation followed by vacuum drying at ~60 °C under reduced pressure

Example from Patent Literature

In a 1000 mL reactor equipped with stirring and temperature control, 125 g of 4,6-dichloropyrimidine was mixed with 250 g water and heated to 50–55 °C. Monomethylamine (112 g) was bubbled through the solution, maintaining reaction temperature at 56–60 °C. After reaction completion, the mixture was cooled, crystallized, filtered, washed, and dried to afford 110.7 g of 4-amino-6-chloropyrimidine with 89.4% yield and 99.3% purity.

Preparation of 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine

Direct Amination Approach

  • The 4-amino-6-chloropyrimidine intermediate can be reacted with cyclohexylmethylamine under nucleophilic substitution conditions to replace the chlorine at the 6-position.
  • Reaction typically occurs in polar aprotic solvents or alcohols with or without base catalysts.
  • Temperature and reaction time are optimized to maximize substitution at the 6-position while minimizing side reactions.

Alternative Routes

  • Some methods involve first preparing 6-chloro-4-aminopyrimidine and then coupling with cyclohexylmethylamine using coupling agents or under reflux conditions.
  • Use of alkaline catalysts or bases (e.g., sodium hydroxide) may facilitate the substitution reaction.

Reaction Optimization and Industrial Considerations

  • Green Chemistry: The method using aqueous ammonia and 4,6-dichloropyrimidine is noted for being environmentally friendly, low cost, and suitable for large-scale production due to mild conditions and high yield.
  • Impurity Control: Reaction monitoring by HPLC ensures low residual starting material and controlled impurity profiles.
  • Crystallization and Drying: Controlled cooling and vacuum drying are essential for obtaining high-purity crystalline products.

Data Summary Table

Step Reactants Conditions Yield (%) Purity (HPLC Area %) Notes
1 4,6-dichloropyrimidine + NH3 30–60 °C, aqueous, atmospheric pressure 89–91 >99 Formation of 4-amino-6-chloropyrimidine intermediate
2 4-amino-6-chloropyrimidine + cyclohexylmethylamine Reflux in alcohol or aprotic solvent, base catalyst Variable (optimizable) High (dependent on purification) Nucleophilic substitution at 6-position

Research Findings and Notes

  • The selective substitution at the 4-position by ammonia is highly efficient and reproducible.
  • The subsequent substitution at the 6-position with cyclohexylmethylamine requires careful control of reaction parameters to avoid di-substitution or side products.
  • The use of 4,6-dichloropyrimidine as starting material is advantageous due to its commercial availability and cost-effectiveness.
  • The method is scalable and has been demonstrated in multi-kilogram batches with consistent quality.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution, where 6-chloropyrimidin-4-amine reacts with cyclohexylmethylamine under reflux in polar aprotic solvents (e.g., DMF or THF). Catalytic bases like K₂CO₃ enhance reactivity by deprotonating the amine. Optimize temperature (80–100°C) and stoichiometric ratios (1:1.2 amine:chloropyrimidine) to achieve yields >70%. Monitor reaction progress using TLC (ethyl acetate/hexane, 3:7) .

Q. How is 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine characterized to confirm structural integrity?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.2–8.5 ppm for pyrimidine C-H) and cyclohexylmethyl signals (δ 1.0–2.0 ppm for CH₂ and cyclohexyl CH₂).
  • HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 254.7 (C₁₁H₁₇ClN₄) with >95% purity.
  • FT-IR : Validate N-H stretching (~3300 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Refer to its Material Safety Data Sheet (MSDS):

  • Hazards : Harmful if inhaled, ingested, or absorbed through skin (H302, H312, H332).
  • Protective Measures : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C, away from oxidizers.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Model transition states using Gaussian09 at B3LYP/6-31G* level to assess activation energy for substitution at the C6 position.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C-Cl bond) prone to nucleophilic attack.
  • Docking Studies : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Batch Analysis : Compare purity (>98% vs. <95%) via HPLC; impurities like 6-hydroxypyrimidine derivatives may skew results.
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%).
  • Polymorph Screening : Use X-ray crystallography (as in ) to detect crystalline forms affecting solubility and bioactivity .

Q. How do steric effects from the cyclohexylmethyl group influence regioselectivity in further derivatization?

  • Methodology :

  • Kinetic Studies : Compete reactions with bulkier vs. smaller nucleophiles (e.g., benzylamine vs. methylamine) under identical conditions.
  • NOESY NMR : Detect spatial proximity between cyclohexyl protons and pyrimidine ring to map steric hindrance.
  • Crystal Structure Analysis : Resolve torsion angles (e.g., C-N-C-C) to quantify conformational strain .

Q. What advanced analytical techniques quantify trace degradation products in long-term stability studies?

  • Methodology :

  • UPLC-QTOF-MS : Detect degradation products (e.g., hydrolyzed 6-hydroxypyrimidine) at ppm levels with exact mass accuracy.
  • Forced Degradation : Expose to accelerated conditions (40°C/75% RH, pH 1–13) and profile degradation pathways.
  • 2D-COSY NMR : Assign cross-peaks to distinguish degradation artifacts from synthetic intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine
Reactant of Route 2
6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine

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